molecular formula C12H19N B050358 2,6-Diisopropylaniline CAS No. 24544-04-5

2,6-Diisopropylaniline

Cat. No. B050358
CAS RN: 24544-04-5
M. Wt: 177.29 g/mol
InChI Key: WKBALTUBRZPIPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

2,6-Diisopropylaniline is synthesized through the alkylation of aniline with propene under high-pressure conditions in the presence of aluminum catalysis, achieving over 80% conversion of aniline and selectivity for 2,6-diisopropylaniline (Liao Wenwen, 1999). Another method involves gas-phase amination of 2,6-diisopropylphenol on Mg-Al spinel-supported Pd-La catalyst, showing high conversion and selectivity under optimized conditions (Jia Ruixia, 2003).

Molecular Structure Analysis

The molecular structure of 2,6-diisopropylaniline and its derivatives has been elucidated using various analytical techniques. For example, polymorphic crystals of 4,4'-methylenebis(N-salicylidene-2,6-diisopropylaniline) were studied, revealing different photochromic behaviors and thermal stability due to the variance in molecular and cavity shapes in each crystal (M. Taneda et al., 2004).

Chemical Reactions and Properties

2,6-Diisopropylaniline undergoes various chemical reactions, such as its use in the synthesis of N-substituted 2,6-diisopropylanilines, demonstrating the versatility of this compound in forming chemically diverse products with specific photoinitiating properties (E. Kolchina et al., 2011).

Physical Properties Analysis

The physical properties of 2,6-diisopropylaniline, such as melting point, boiling point, and solubility, are critical for its application in various chemical reactions and processes. However, detailed quantitative data on these properties specific to 2,6-diisopropylaniline were not directly found in the provided papers but are generally critical for understanding its behavior in different chemical environments.

Chemical Properties Analysis

2,6-Diisopropylaniline exhibits a range of chemical properties, including reactivity towards electrophiles, nucleophiles, and its role in catalysis. Its chemical behavior is exploited in the synthesis of complex organic molecules, demonstrating its importance as an intermediate in organic synthesis (Jin Zi-lin, 2009).

Scientific Research Applications

  • Production of Carbodiimides Stabilizers, Synthetic Resins, Antioxidants, and Active Pharmaceutical Ingredients

    • Application: 2,6-Diisopropylaniline is used as an intermediate in the production of these substances .
  • Preparation of Multitopic Schiff-base Ligand Precursors

    • Application: 2,6-Diisopropylaniline is used in the preparation of these ligand precursors .
  • Preparation of 4,5-bis(2,6-diisopropylanilino)-2,7-di-tert-butyl-9,9-dimethylthioxanthene

    • Application: 2,6-Diisopropylaniline is used in the synthesis of this compound .
  • Condensation Reaction with Triacetylmethane

    • Application: 2,6-Diisopropylaniline undergoes a condensation reaction with triacetylmethane to produce [1-(2,6-diisopropylphenylamino)ethylidene]pentane-2,4-dione .
  • Preparation of N-heterocyclic Carbene Complexes

    • Application: 2,6-Diisopropylaniline is used to prepare N-heterocyclic carbene complexes for alpha-arylation of acyclic ketones, amination of haloarenes, and aqueous Suzuki coupling .
  • Preparation of Organocatalyst Based on Naphthalene Diimides

    • Application: 2,6-Diisopropylaniline is used in the preparation of this type of organocatalyst .
  • Preparation of NacNac Ligands

    • Application: 2,6-Diisopropylaniline is used in the preparation of NacNac ligands .
  • Preparation of Diiminopyridine Ligands

    • Application: 2,6-Diisopropylaniline is used in the preparation of diiminopyridine ligands .
  • Preparation of Schrock-style Olefin Metathesis Catalysts

    • Application: 2,6-Diisopropylaniline is used to prepare Schrock-style olefin metathesis catalysts .
  • Application: 2,6-Diisopropylaniline is used in the preparation of diamido-diimido complexes .
  • Application: 2,6-Diisopropylaniline undergoes a condensation reaction with diacetylpyridine and acetylacetone to produce, respectively, diiminopyridine and NacNac ligands .
  • Application: 2,6-Diisopropylaniline undergoes a condensation reaction with triacetylmethane in toluene in the presence of p-toluenesulfonic acid to produce this compound .
  • Application: 2,6-Diisopropylaniline is a bulky aromatic amine that is often used to make ligands in coordination chemistry .
  • Application: The Schrock carbenes often are transition metal imido complexes derived from this aniline .
  • Application: 2,6-Diisopropylaniline is used in the preparation of diamido-diimido complexes .
  • Application: 2,6-Diisopropylaniline is used in the preparation of multitopic Schiff-base ligand precursors .
  • Application: 2,6-Diisopropylaniline is used in the synthesis of this compound .
  • Application: 2,6-Diisopropylaniline acts as an intermediate used in the production of carbodiimides stabilizers, synthetic resins, antioxidants and active pharmaceutical ingredients .

Safety And Hazards

2,6-Diisopropylaniline may cause cancer . It is harmful to aquatic life with long-lasting effects . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention .

Future Directions

As part of its vision and strategy (net zero by 2050), Arxada has decided to revamp the production of 2,6-diisopropylaniline, in order to give a sustainable twist to a long-established product with applications in various sectors, including pharma, agriculture, and construction .

Relevant Papers A paper titled “Sustainable Twist to a Long-Established Product: The 2,6-Diisopropylaniline Case” discusses the revamping of the production of 2,6-diisopropylaniline by Arxada as part of its net-zero strategy by 2050 . Another paper titled “Synthesis and photoinitiating properties of N-substituted 2,6-diisopropylanilines” discusses the reactions of 2,6-diisopropylaniline and its 4-bromo and 4-thiocyanato derivatives with methyl iodide in dimethylformamide in the presence of potassium carbonate .

properties

IUPAC Name

2,6-di(propan-2-yl)aniline
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InChI

InChI=1S/C12H19N/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WKBALTUBRZPIPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N
Source PubChem
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Molecular Formula

C12H19N
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DSSTOX Substance ID

DTXSID5022279
Record name 2,6-Diisopropylaniline
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Molecular Weight

177.29 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 2,6-Diisopropylaniline
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Vapor Pressure

0.00479 [mmHg]
Record name 2,6-Diisopropylaniline
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Product Name

2,6-Diisopropylaniline

CAS RN

24544-04-5
Record name 2,6-Diisopropylaniline
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Record name Diisopropylaniline
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Record name Benzenamine, 2,6-bis(1-methylethyl)-
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Record name 2,6-Diisopropylaniline
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Record name 2,6-diisopropylaniline
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Record name DIISOPROPYLANILINE
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Synthesis routes and methods I

Procedure details

The coupling reaction was carried out in toluene using Pd2(dba)3 as the catalyst precursor and the desired aniline at 90° C. overnight. After the reaction was completed the solution turned dark with an intense yellow coloration. Both compounds were isolated as yellow solids. 2-Ph-H was synthesized in good yield (76%), but when 2,6-diisopropylaniline was used to produce 2-Dipp-H, the yield decreased considerably (46%). Even over increased periods of time, no significant change in the yield was observed. This result is most likely a consequence of the steric hindrance afforded by the bulky 2,6-diisopropyl groups, diminishing the coordination of the amine to the palladium center. Neither 2-Ph-H nor 2-Dipp-H displayed fluorescence upon irradiation with UV light (254 nm). For 2-Dipp-H the 1H NMR displayed the characteristic resonance for the 2,6-diisopropyl groups and both ligands showed the amine proton shifted down field. The aromatic region of the 1H NMR spectrum was complicated by the overlap of some signals; nevertheless it was fully assigned using 2D experiments.
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Synthesis routes and methods II

Procedure details

The procedure described in Example 27 is followed, using a catalyst which contains 1.0% by weight of palladium on a zinc/aluminum spinel and starting from 2,6-diisopropylcyclohexylamine. 2,6-Diisopropylaniline (boiling point=257° C.) is obtained in a yield of 93% of the theory.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,320
Citations
AV Karpov, AS Shavyrin, AV Cherkasov… - …, 2012 - ACS Publications
The reactions of bis(trimethylsilylmethyl)yttrium complexes supported by bulky amidopyridinate (Ap) and amidinate (Amd) ligands (LY(CH 2 SiMe 3 ) 2 (THF) n : L = Ap, n = 1 (1); L = Amd…
Number of citations: 30 pubs.acs.org
SD Oladipo, TL Yusuf, SJ Zamisa… - European Journal of …, 2021 - eurjchem.com
Three Schiff bases 1-(4-chlorophenyl)- N -(naphthalen-1-yl)methanimine (1), 1-(4-methoxy phenyl)- N -(naphthalen-1-yl)methanimine (2), and 1-(4-chlorophenyl)- N -(2,6-diisopropyl …
Number of citations: 6 eurjchem.com
J Ruixia, X Zaiku, Z Chengfang, C Qingling - Applied Catalysis A: General, 2003 - Elsevier
The Pd-La/spinel catalyst for the preparation of 2,6-diisopropylaniline (2,6-DIPA) by gas-phase amination of 2,6-diisopropylphenol (2,6-DIPP) has been studied. The catalysts before …
Number of citations: 20 www.sciencedirect.com
C Comsa, C Silvestru, RA Varga - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
The crystal structure of the title compound, C26H29Br2N, contains two independent molecules in the asymmetric unit. In molecule A, one benzyl group is involved in an intramolecular C…
Number of citations: 1 scripts.iucr.org
M Fan, EN Duesler, H Nöth, RT Paine - Main Group Chemistry, 2011 - content.iospress.com
The 1: 1 combination of (Me [TeX:] _ {3} Si)[TeX:] _ {3} Al• OEt [TeX:] _ {2} with the primary aryl amine, aniline, in hexane at 23 C shows no evidence for the generation of an acid-base …
Number of citations: 8 content.iospress.com
CH Wang, CY Li, CH Lin, YC Liu, BT Ko - Inorganic Chemistry …, 2011 - Elsevier
Zinc complexes supported by NN-bidentate AA Bn ligand (AA Bn -H=(E)-N-[2-(benzyliminomethyl)phenyl]-2,6-diisopropylaniline) are synthesized and fully characterized. The reaction …
Number of citations: 25 www.sciencedirect.com
AK Mapari, KV Mangaonkar - E-Journal of Chemistry, 2011 - downloads.hindawi.com
Binary and ternary complexes of the type MY and MXY [M = Co(II), Ni(II), Cu(II) and Zn(II); X = N-(2-hydroxy-1-naphthylidene)-2,6-diisopropylaniline and Y = N-(2-hydroxybenzylidene)-2,…
Number of citations: 7 downloads.hindawi.com
S Desmons, Y Zhou, D Zhang… - European Journal of …, 2023 - Wiley Online Library
The hydroboration of CO 2 into bis(boryl)acetal (BBA) compounds is an important transformation, since it enabled to selectively reduce CO 2 by 4e ‐ and to subsequently use the BBA …
M Taneda, K Amimoto, H Koyama… - Organic & Biomolecular …, 2004 - pubs.rsc.org
4,4′-Methylenebis(N-salicylidene-2,6-dialkylaniline) derivatives were prepared and their structures were determined by 1H NMR, IR, DSC and X-ray crystallographic analyses. The 2,6-…
Number of citations: 35 pubs.rsc.org
H Schumann, HK Luo - Zeitschrift für Naturforschung B, 2005 - degruyter.com
The reaction of tetramethylpyrazine with SeO 2 yields 2,5-dimethylpyrazine-3,6-dicarboxaldehyde (1) from which the 2,5-dimethyl-3,6-bis[(2,6-diisopropylphenylimino)methyl]pyrazine (2…
Number of citations: 7 www.degruyter.com

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